An In-Depth Technical Guide to 3-(Cyclopentylamino)propionitrile: Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to 3-(Cyclopentylamino)propionitrile: Properties, Synthesis, and Potential Applications
Introduction
3-(Cyclopentylamino)propionitrile is a fascinating and versatile molecule that holds significant promise for researchers, scientists, and professionals in the field of drug development. As a substituted β-aminonitrile, its unique structural features, combining a cyclopentylamine moiety with a propionitrile group, make it a valuable building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of the fundamental properties of 3-(Cyclopentylamino)propionitrile, including its synthesis, spectroscopic characterization, and potential biological significance, with a particular focus on its relevance to drug discovery. The insights provided herein are grounded in established chemical principles and supported by relevant scientific literature, offering a practical and authoritative resource for laboratory applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of 3-(Cyclopentylamino)propionitrile are summarized in the table below. These data are essential for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 1074-63-1 | [1] |
| Molecular Formula | C₈H₁₄N₂ | [1] |
| Molecular Weight | 138.21 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | Inferred from similar compounds |
| Boiling Point | 265.8 °C at 760 mmHg | [2] |
| Storage Temperature | 2-8°C | [2][3] |
Synthesis of 3-(Cyclopentylamino)propionitrile
The most direct and efficient method for the synthesis of 3-(Cyclopentylamino)propionitrile is the Michael addition of cyclopentylamine to acrylonitrile.[4][5][6] This reaction is a classic example of conjugate addition, where the nucleophilic amine attacks the β-carbon of the α,β-unsaturated nitrile.
Reaction Scheme
Caption: Synthesis of 3-(Cyclopentylamino)propionitrile via Michael Addition.
Detailed Experimental Protocol
Caution: Acrylonitrile is a toxic and flammable compound. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentylamine (1.0 equivalent).
-
Solvent: While the reaction can be run neat, a polar aprotic solvent such as acetonitrile can be used to facilitate stirring and control the reaction temperature.
-
Addition of Acrylonitrile: Slowly add acrylonitrile (1.0-1.1 equivalents) to the stirring solution of cyclopentylamine. The reaction is exothermic, and the addition should be controlled to maintain a safe temperature.
-
Reaction Conditions: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-60 °C) to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification:
-
Once the reaction is complete, the excess acrylonitrile and solvent (if used) are removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield 3-(Cyclopentylamino)propionitrile as a colorless to light yellow liquid.
-
Causality behind Experimental Choices: The use of a slight excess of acrylonitrile can help drive the reaction to completion. The choice of a polar aprotic solvent is to avoid any unwanted side reactions that could occur with protic solvents. Purification by vacuum distillation is necessary to separate the desired product from any unreacted starting materials and potential byproducts, such as the double addition product.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the different proton environments in the molecule.
-
Cyclopentyl Protons: A multiplet in the range of 1.2-2.0 ppm, integrating to 8 protons, corresponding to the methylene groups of the cyclopentyl ring. The proton on the carbon attached to the nitrogen (methine proton) would likely appear as a multiplet around 2.8-3.2 ppm.
-
Propionitrile Protons: The two methylene groups of the propionitrile chain would appear as triplets. The methylene group adjacent to the nitrile (C2-H) would be expected around 2.5-2.7 ppm, while the methylene group adjacent to the amine (C3-H) would be shifted slightly downfield to around 2.8-3.0 ppm.
-
Amine Proton: A broad singlet corresponding to the N-H proton, the chemical shift of which would be concentration and solvent dependent, typically appearing between 1.0 and 3.0 ppm.
Caption: Predicted ¹H NMR assignments for 3-(Cyclopentylamino)propionitrile.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The predicted ¹³C NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule.
-
Nitrile Carbon: The carbon of the nitrile group (C≡N) would appear in the characteristic downfield region for nitriles, around 118-120 ppm.[7][8]
-
Cyclopentyl Carbons: The carbons of the cyclopentyl ring would appear in the aliphatic region. The methine carbon attached to the nitrogen would be the most downfield of this group, likely in the 50-60 ppm range. The methylene carbons would appear at approximately 23-35 ppm.[9]
-
Propionitrile Carbons: The methylene carbon adjacent to the nitrile group would be expected around 15-20 ppm, while the methylene carbon adjacent to the amine would be in the 40-50 ppm range.
IR (Infrared) Spectroscopy
The IR spectrum would provide key information about the functional groups present in the molecule.
-
N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine N-H stretching vibration.
-
C-H Stretch: Absorption bands just below 3000 cm⁻¹ corresponding to the sp³ C-H stretching of the cyclopentyl and propionitrile methylene groups.
-
C≡N Stretch: A sharp, medium-intensity absorption band in the region of 2240-2260 cm⁻¹, characteristic of a nitrile group.[10][11][12]
-
C-N Stretch: An absorption in the fingerprint region, typically between 1000 and 1250 cm⁻¹, corresponding to the C-N stretching vibration.
Mass Spectrometry (MS)
In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 138. Fragmentation would likely involve the loss of the cyanoethyl group or cleavage of the cyclopentyl ring.
Biological Significance and Applications in Drug Discovery
3-(Cyclopentylamino)propionitrile and its derivatives are of significant interest in medicinal chemistry, primarily due to their utility as building blocks for the synthesis of biologically active compounds.
Intermediate in the Synthesis of JAK Inhibitors
A key application of a derivative of this molecule is as an intermediate in the synthesis of Ruxolitinib, a potent and selective inhibitor of Janus kinases (JAK1 and JAK2).[13][14][15][16] Ruxolitinib is an FDA-approved drug for the treatment of myelofibrosis and polycythemia vera. The cyclopentyl group in this class of inhibitors is often crucial for achieving high potency and selectivity.[13]
Caption: Role as a precursor to JAK inhibitors like Ruxolitinib.
Potential as Lysyl Oxidase (LOX) Inhibitors
The β-aminopropionitrile moiety is a well-known pharmacophore for the inhibition of lysyl oxidase (LOX) enzymes.[2][14][15][16][17] LOX enzymes are involved in the cross-linking of collagen and elastin, and their inhibition has therapeutic potential in fibrotic diseases and some cancers. While the inhibitory activity of 3-(Cyclopentylamino)propionitrile itself has not been extensively reported, studies on other N-substituted β-aminopropionitriles suggest that it may possess LOX inhibitory properties.[17] The cyclopentyl group could influence the potency and selectivity of this inhibition.
Safe Handling and Storage
As a prudent laboratory practice, 3-(Cyclopentylamino)propionitrile should be handled with care, assuming it may have potential hazards associated with nitriles and amines.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids. The recommended storage temperature is 2-8°C.[2][3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-(Cyclopentylamino)propionitrile is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its role as a precursor to important pharmaceuticals, such as the JAK inhibitor Ruxolitinib, underscores its importance as a building block. Furthermore, its structural similarity to known lysyl oxidase inhibitors suggests a potential for independent biological activity. This guide has provided a comprehensive overview of its fundamental properties, a reliable synthetic protocol, and an analysis of its potential applications. It is our hope that this information will empower researchers to effectively and safely utilize this compound in their endeavors to advance scientific knowledge and develop novel therapeutics.
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